5,6-Diaminopyridine-2-carboxylic acid

Chemical Synthesis Building Block Procurement

5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6), also known as 5,6-diaminopicolinic acid, is a heterocyclic building block with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It belongs to the class of aminopyridine carboxylic acids, characterized by a pyridine core with amino substituents at the 5- and 6-positions and a carboxylic acid group at the 2-position.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 1082865-18-6
Cat. No. B3211058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminopyridine-2-carboxylic acid
CAS1082865-18-6
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)N)C(=O)O
InChIInChI=1S/C6H7N3O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,7H2,(H2,8,9)(H,10,11)
InChIKeyLXAPAIHVJFEVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6): A Distinct Picolinic Acid Scaffold for Research and Development


5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6), also known as 5,6-diaminopicolinic acid, is a heterocyclic building block with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol [1]. It belongs to the class of aminopyridine carboxylic acids, characterized by a pyridine core with amino substituents at the 5- and 6-positions and a carboxylic acid group at the 2-position. Its utility is rooted in its function as a versatile small molecule scaffold for the synthesis of complex heterocyclic compounds and as an intermediate in pharmaceutical research .

Procurement Consideration: Why 5,6-Diaminopyridine-2-carboxylic Acid Is Not Interchangeable with Regioisomers


Generic substitution with other diamino-pyridinecarboxylic acids (e.g., 5,6-diaminonicotinic acid [CAS 267875-45-6], 2,3-diaminopyridine-4-carboxylic acid, or 4,5-diaminopicolinic acid) is not scientifically valid. The distinct substitution pattern on the pyridine ring—specifically the ortho-position of the carboxylic acid relative to the ring nitrogen and the adjacent 5,6-diamino arrangement—dictates unique electronic properties, metal chelation geometries, and hydrogen-bonding networks . This regiospecificity is critical for applications requiring precise molecular recognition, such as the synthesis of defined coordination complexes or the creation of specific pharmacophores where a change in the position of a single functional group can abolish or significantly alter target binding [1].

Quantitative Evidence Guide for 5,6-Diaminopyridine-2-carboxylic Acid Differentiation


Scaffold Availability: Vendor Specifications for 5,6-Diaminopyridine-2-carboxylic Acid

As a commercially available research compound, 5,6-Diaminopyridine-2-carboxylic acid is typically supplied with a minimum purity specification of 95% . This contrasts with the methyl ester derivative (CAS 538372-33-7), which may be used when a protected carboxylic acid is required, and with the regioisomer 5,6-diaminonicotinic acid (CAS 267875-45-6), which has a different vendor pricing and availability profile [1]. The choice of the free acid over its ester or a regioisomer is a critical procurement decision based on downstream synthetic requirements.

Chemical Synthesis Building Block Procurement

Structural Comparison: Predicted Physicochemical Properties vs. Methyl Ester Derivative

The physicochemical profile of the free acid differs significantly from its methyl ester derivative. The predicted pKa of 5,6-Diaminopyridine-2-carboxylic acid is 2.41±0.10, classifying it as a stronger acid than typical benzoic acids and indicating it will be predominantly ionized at physiological pH . This is a key differentiator from its methyl ester (CAS 538372-33-7), which has a predicted melting point of 127-129°C and a boiling point of 427.6±40.0 °C, and lacks the acidic proton . The choice between these forms hinges on whether a charged, hydrophilic moiety (free acid) or a neutral, more lipophilic moiety (ester) is required for the target application.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Class-Level Biological Activity: Context from Diaminopyridine Derivatives

While direct biological activity data for 5,6-Diaminopyridine-2-carboxylic acid is not readily available in the public domain, its core scaffold is a recognized pharmacophore. Compounds within the broader class of diaminopyridine carboxylic acids and their derivatives have demonstrated quantifiable biological activities, providing a context for the compound's potential. For example, a structurally related methyl ester derivative (methyl 5,6-diaminopyridine-2-carboxylate) has been reported to act as an enzyme inhibitor [1]. More generally, substituted pyridine-2-carboxylic acid inhibitors have shown IC50 values in the low micromolar range against human methionine aminopeptidases (HsMetAP1 and HsMetAP2), a class of enzymes relevant to cancer [2]. This class-level data suggests that the 5,6-diamino substitution pattern can impart biological activity, and the free acid serves as a key starting point for synthesizing and evaluating new analogs.

Enzyme Inhibition Antagonist Binding Affinity

Primary Application Scenarios for 5,6-Diaminopyridine-2-carboxylic Acid in Research


Synthesis of Defined Heterocyclic Libraries and Coordination Complexes

The unique 5,6-diamino-2-carboxylic acid substitution pattern on the pyridine ring makes this compound an ideal, well-defined starting material for creating diverse heterocyclic libraries. The three adjacent functional groups (two amino, one carboxylic acid) provide multiple orthogonal handles for derivatization, enabling the synthesis of complex fused-ring systems like imidazopyridines . Furthermore, the specific arrangement of the nitrogen and oxygen atoms creates a powerful chelating motif, useful for synthesizing novel organometallic complexes with applications in catalysis and materials science .

Medicinal Chemistry Hit-to-Lead and Scaffold Hopping

As a versatile small molecule scaffold , this compound is a valuable asset in medicinal chemistry campaigns. It can serve as a core for structure-activity relationship (SAR) studies, where the carboxylic acid at the 2-position and the amino groups at the 5- and 6-positions are systematically modified to explore interactions with a biological target. The known bioactivity of related pyridine-2-carboxylic acid derivatives [1] and diaminopyridine scaffolds supports its use in hit-to-lead optimization or as a starting point for 'scaffold hopping' to identify novel chemical series with improved properties.

Development of Selective Enzyme Inhibitors

The compound's structure aligns with known pharmacophores for enzyme inhibition. For instance, the 2-aminopyridine and carboxylic acid motifs are found in inhibitors of prolyl 4-hydroxylase and methionine aminopeptidases [1]. The 5,6-diamino-2-carboxylic acid framework can be utilized to design and synthesize focused libraries aimed at identifying new inhibitors for these or other enzyme families. The free carboxylic acid allows for the exploration of critical charge-charge interactions within an enzyme's active site, a key factor in achieving high potency and selectivity.

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